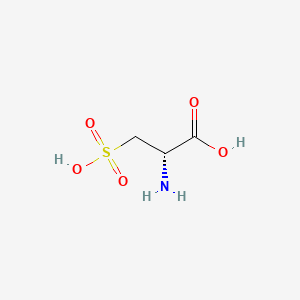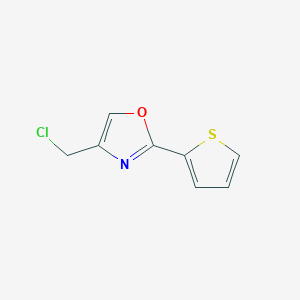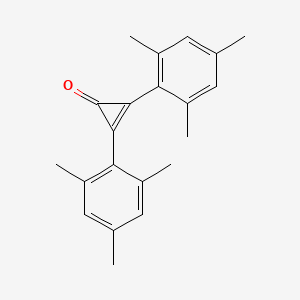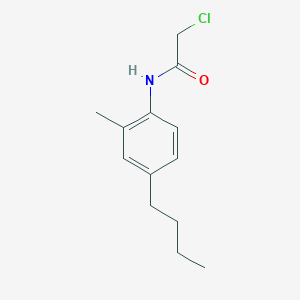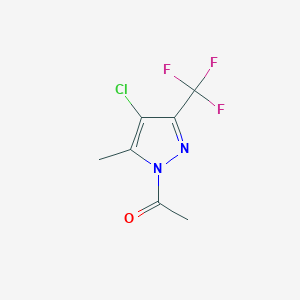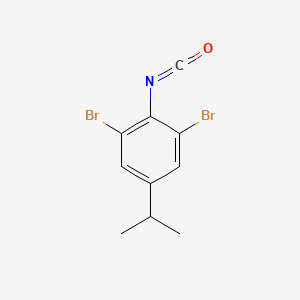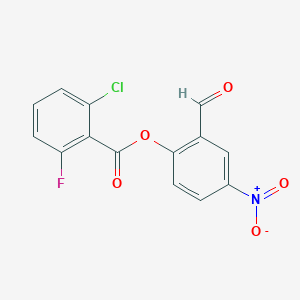
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate
Vue d'ensemble
Description
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate is a chemical compound with the molecular formula C14H7ClFNO5 and a molecular weight of 323.66 g/mol . This compound is known for its high binding affinity to the 5HT7 receptor and exhibits antinociceptive activity in animal models of colorectal pain . It is primarily used in research settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate typically involves the esterification of 2-chloro-6-fluorobenzoic acid with 2-formyl-4-nitrophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or methanesulfonic acid to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-Carboxy-4-nitrophenyl 2-chloro-6-fluorobenzoate
Reduction: 2-Formyl-4-aminophenyl 2-chloro-6-fluorobenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate involves its interaction with the 5HT7 receptor. This receptor is a G protein-coupled receptor that plays a role in regulating mood, cognition, and gastrointestinal motility . By binding to this receptor, the compound modulates its activity, leading to antinociceptive effects in animal models of colorectal pain . The exact molecular pathways involved in this modulation are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Formyl-4-nitrophenyl 2-chlorobenzoate
- 2-Formyl-4-nitrophenyl 2-fluorobenzoate
- 2-Formyl-4-nitrophenyl 2-bromobenzoate
Uniqueness
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and fluoro substituents on the benzoate moiety enhances its binding affinity to the 5HT7 receptor, making it a valuable compound for neuropharmacological research .
Propriétés
IUPAC Name |
(2-formyl-4-nitrophenyl) 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO5/c15-10-2-1-3-11(16)13(10)14(19)22-12-5-4-9(17(20)21)6-8(12)7-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWWQPJNZPCJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381461 | |
| Record name | 2-formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218287-71-9 | |
| Record name | 2-formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


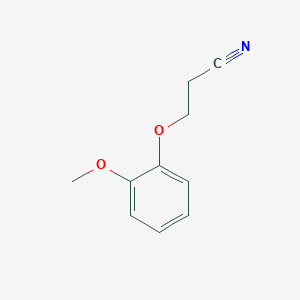
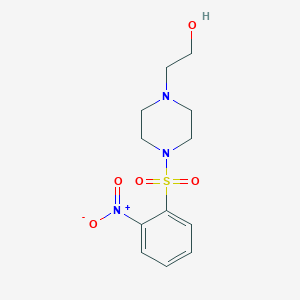
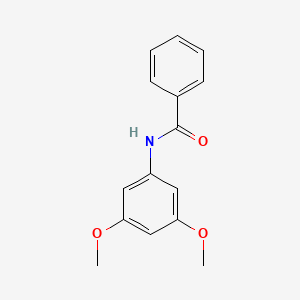
![4-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1621376.png)
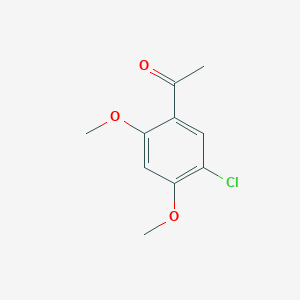

![4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1621380.png)
